molecular formula C14H23N B13261452 [(2,4-Dimethylphenyl)methyl](2-methylbutan-2-YL)amine

[(2,4-Dimethylphenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13261452
M. Wt: 205.34 g/mol
InChI Key: OJYZTIVAWBDYQI-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is characterized by the presence of a 2,4-dimethylphenyl group attached to a methyl group, which is further connected to a 2-methylbutan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

(2,4-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    (2,4-Dimethylphenyl)methylamine: Similar in structure but with different substituents on the phenyl ring.

    (2,4-Dimethylphenyl)methylamine: Differing in the alkyl chain length or branching.

The uniqueness of (2,4-Dimethylphenyl)methylamine lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-6-14(4,5)15-10-13-8-7-11(2)9-12(13)3/h7-9,15H,6,10H2,1-5H3

InChI Key

OJYZTIVAWBDYQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C=C(C=C1)C)C

Origin of Product

United States

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